molecular formula C53H98O6 B3026147 TG(18:1(9Z)/14:0/18:1(9Z))[iso3] CAS No. 158298-95-4

TG(18:1(9Z)/14:0/18:1(9Z))[iso3]

Cat. No. B3026147
CAS RN: 158298-95-4
M. Wt: 831.3 g/mol
InChI Key: DDNSMJIEBXEPOS-DSOYXUETSA-N
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Description

TG(18:1(9Z)/14:0/18:1(9Z))[iso3] is a type of triglyceride . It is also known as Triacylglycerol .


Synthesis Analysis

De novo biosynthesis of triglycerides, also known as the phosphatidic acid pathway, is mainly associated with the liver and adipose tissue . The process involves several steps, including the conversion of dihydroxyacetone phosphate from glycolysis into sn-glycerol 3-phosphate, the esterification of an acyl-group to the sn-1 position of sn-glycerol 3-phosphate to form 1-acyl-sn-glycerol 3-phosphate, and the conversion of phosphatidic acid into diacylglycerol .


Molecular Structure Analysis

The molecular formula of TG(18:1(9Z)/14:0/18:1(9Z))[iso3] is C53H94O6 . The structure includes a glycerol backbone esterified with three fatty acid groups .


Physical And Chemical Properties Analysis

The molecular weight of TG(18:1(9Z)/14:0/18:1(9Z))[iso3] is 827.3 g/mol . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass is 826.70504071 g/mol .

Scientific Research Applications

Let’s explore its applications in various fields:

Food Science and Flavor

TGs contribute to food texture, flavor, and mouthfeel. TG(18:1(9Z)/14:0/18:1(9Z))[iso3] influences the sensory properties of foods, especially those containing oleic acid-rich oils.

properties

IUPAC Name

[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-24-26-28-31-33-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-35-30-21-18-15-12-9-6-3)49-58-52(55)46-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h24-27,50H,4-23,28-49H2,1-3H3/b26-24-,27-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNSMJIEBXEPOS-DSOYXUETSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H98O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:1(9Z)/14:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

TG(18:1(9Z)/14:0/18:1(9Z))[iso3]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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